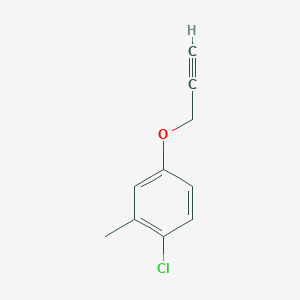
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of 2-Naphthyloxy Group: The 2-naphthyloxy group is introduced via nucleophilic substitution reactions. This involves reacting the benzimidazole core with 2-naphthol in the presence of a suitable base.
Formation of Picrate Salt: The final step involves the formation of the picrate salt by reacting the benzimidazole derivative with picric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the 2-naphthyloxy group can be replaced or modified using different reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It interferes with cellular pathways by binding to active sites or altering the conformation of target molecules, leading to inhibition or modulation of their activity.
Comparación Con Compuestos Similares
Benzimidazole, 1-((2-naphthyloxy)methyl)-, picrate: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as 1-methyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole and 2-[(2-naphthyloxy)methyl]-1H-benzimidazole, share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the picrate moiety in enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
34703-77-0 |
|---|---|
Fórmula molecular |
C24H17N5O8 |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
1-(naphthalen-2-yloxymethyl)benzimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H14N2O.C6H3N3O7/c1-2-6-15-11-16(10-9-14(15)5-1)21-13-20-12-19-17-7-3-4-8-18(17)20;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-12H,13H2;1-2,10H |
Clave InChI |
ULILTHVFRDUZDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCN3C=NC4=CC=CC=C43.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



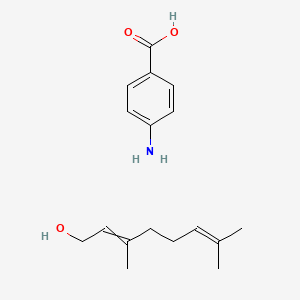
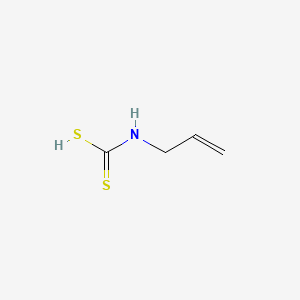
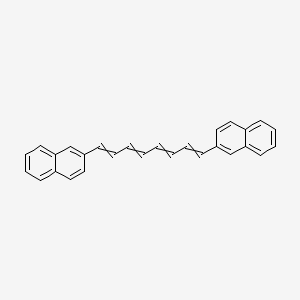
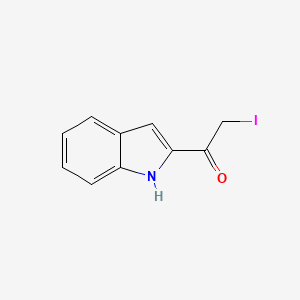
![10-Methoxy-1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-one](/img/structure/B14674156.png)

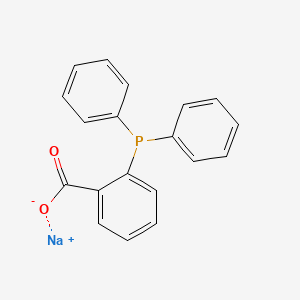

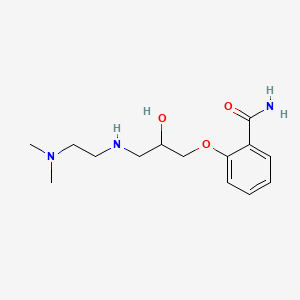
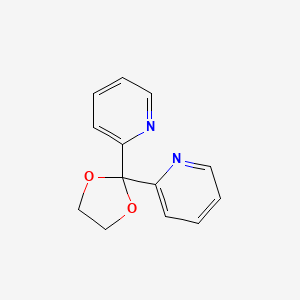
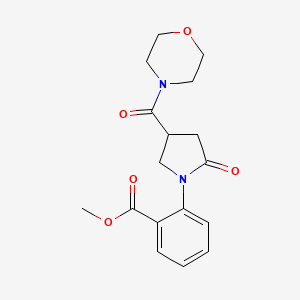
![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
